molecular formula C13H17NO B063646 4-(tert-Butyl)-2-ethoxybenzonitrile CAS No. 168036-27-9

4-(tert-Butyl)-2-ethoxybenzonitrile

Katalognummer: B063646
CAS-Nummer: 168036-27-9
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: NQGYIYWKHAGKDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-Butyl)-2-ethoxybenzonitrile, also known as TEBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

4-(tert-Butyl)-2-ethoxybenzonitrile has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a component in liquid crystals. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)-2-ethoxybenzonitrile is not fully understood, but it is believed to interact with specific proteins or enzymes in the body, leading to various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

4-(tert-Butyl)-2-ethoxybenzonitrile has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which ensures that the results obtained from experiments are accurate and reproducible. However, this compound is also relatively expensive and may not be readily available in some labs, which can limit its use in certain experiments.

Zukünftige Richtungen

4-(tert-Butyl)-2-ethoxybenzonitrile has several potential future directions for research. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Additionally, this compound may have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has provided an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesemethoden

4-(tert-Butyl)-2-ethoxybenzonitrile can be synthesized through a multistep process that involves the reaction of 4-chloro-2-ethoxybenzonitrile with tert-butyl magnesium chloride. The resulting product is then purified through recrystallization, yielding this compound. This synthesis method has been extensively studied and optimized to ensure that the final product is of high purity and quality.

Eigenschaften

168036-27-9

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

4-tert-butyl-2-ethoxybenzonitrile

InChI

InChI=1S/C13H17NO/c1-5-15-12-8-11(13(2,3)4)7-6-10(12)9-14/h6-8H,5H2,1-4H3

InChI-Schlüssel

NQGYIYWKHAGKDT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C#N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.